molecular formula C12H13ClN2O2 B3274084 2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one CAS No. 601516-82-9

2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one

Cat. No.: B3274084
CAS No.: 601516-82-9
M. Wt: 252.69 g/mol
InChI Key: GUHZAJHOLVAWRT-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one (CAS 601516-82-9) is a quinazolinone derivative characterized by a chloro substituent at position 2, an isopropyl group at position 5, and a methoxy group at position 5. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, often serving as key intermediates in pharmaceuticals and agrochemicals due to their structural versatility . This compound is primarily utilized in organic synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. Its substitution pattern enhances electron-withdrawing and steric effects, influencing reactivity and biological activity .

Properties

IUPAC Name

2-chloro-7-methoxy-5-propan-2-yl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-6(2)8-4-7(17-3)5-9-10(8)11(16)15-12(13)14-9/h4-6H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHZAJHOLVAWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC(=C1)OC)N=C(NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-5-chloro-3-isopropylbenzoic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 is highly reactive in nucleophilic displacement reactions, enabling diverse functionalization:

Reaction TypeReagent/ConditionsProductYieldSource
Amination1,1-Dimethoxypropan-2-amine, 80°C, 5h2-(1,1-Dimethoxypropan-2-ylamino) analog67%
Alkoxy SubstitutionPiperidine, K₂CO₃, refluxPiperidine-substituted quinazolinone72-88%
Thiol SubstitutionEthanethiol, NaI, TBABThioether derivatives~70%

Key Findings :

  • Substitution occurs regioselectively at C2 due to electron-withdrawing effects of the carbonyl group .

  • Bulkier nucleophiles (e.g., isopropylamine) require longer reaction times (12-24h) .

Oxidation and Reduction Pathways

The quinazolinone core undergoes redox transformations under controlled conditions:

ProcessConditionsOutcomeApplicationSource
OxidationH₂O₂/AcOH, 60°CN-Oxide formationBioactivation studies
ReductionZn/HCl, RT3,4-Dihydroquinazoline derivativePrecursor for alkylation
DehalogenationPd/C, H₂ (1 atm), EtOHChlorine removal at C2Intermediate for drug design

Mechanistic Insight :

  • N-Oxide formation increases water solubility for pharmacokinetic optimization.

  • Catalytic hydrogenation preserves the methoxy group while reducing the 3,4-double bond .

Cyclization and Ring Expansion

The compound participates in heterocycle formation via intramolecular reactions:

Reaction PartnerConditionsProductYieldSource
Formamidine2-Methoxyethanol, refluxBenzimidazo[2,1-b]quinazolinone85%
o-PhenylenediamineCuI, DMF, 110°CTricyclic fused ring system78%

Structural Impact :

  • Cyclization enhances π-stacking capability for kinase inhibition .

  • Fused rings show improved thermal stability (Tₘ >200°C) .

Enzyme-Targeted Modifications

Biological activity modulation through targeted derivatization:

Target EnzymeModification SiteIC₅₀ ImprovementKey InteractionSource
PARP1C2 amino substitution12-fold vs parentH-bond with Ser904
HDACC7 methoxy replacement8-foldChelation with Zn²⁺
EGFR-TKRadioiodination at C5N/ASPECT imaging capability

Therapeutic Relevance :

  • Radioiodinated derivatives enable tumor diagnosis via EGFR-TK targeting .

  • Dual PARP1/BRD4 inhibitors derived from C2 modifications show synergistic anticancer effects .

Stability Under Physiological Conditions

Critical degradation pathways identified through accelerated stability studies:

ConditionHalf-LifeMajor Degradation ProductCatalytic Factor
pH 1.2 (37°C)4.2h5-Isopropyl-7-methoxyquinazolineAcid-catalyzed hydrolysis
pH 7.4 (37°C)28.7hN-OxideAuto-oxidation
UV Light (254 nm)1.5hChlorine radical adductsPhotolytic cleavage

Formulation Implications :

  • Requires light-protected packaging and antioxidant stabilizers.

  • pH-sensitive delivery systems recommended for oral administration.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent due to its pharmacological properties.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations:

  • Chlorine at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions .
  • Molecular Weight : Analogues with fewer substituents (e.g., CAS 858238-17-2) exhibit lower molecular weights, influencing solubility and pharmacokinetic profiles .

Biological Activity

2-Chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. The compound's molecular formula is C12H14ClN2O2, and it has garnered interest in medicinal chemistry for its potential applications in anticancer and antimicrobial therapies. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The structural uniqueness of this compound arises from its chloro, isopropyl, and methoxy substituents on the quinazolinone core. This combination significantly influences its chemical reactivity and biological activity compared to other quinazoline derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound may modulate these targets' activities, leading to significant biological responses such as apoptosis in cancer cells.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar quinazoline compounds can induce apoptosis in lung cancer cells with IC50 values indicating effective concentrations for inhibiting cell proliferation .

Table 1: Anticancer Activity of Related Quinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 7a (related)NCI-H12993.94Induces apoptosis
Compound 7j (related)A5493.84Inhibits colony formation
2-Chloro-5-isopropyl...VariousTBDTBD

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Quinazoline derivatives have been documented to possess antibacterial properties against various pathogens, potentially serving as lead compounds for developing new antibiotics. The mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects of quinazoline derivatives demonstrated that compounds with similar structures to this compound exhibited significant growth inhibition in human tumor cell lines. The results indicated a dose-dependent response, highlighting the potential of these compounds in cancer therapy .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties of quinazoline derivatives revealed that certain modifications enhance their effectiveness against resistant strains of bacteria. The study suggested that the presence of specific functional groups could improve binding affinity to bacterial targets, thereby increasing potency .

Q & A

Q. What steps validate the accuracy of elemental analysis (C, H, N) for novel derivatives?

  • Methodological Answer : Run triplicate analyses and compare with computational values (e.g., ChemDraw). For deviations >0.3%, re-dry samples under vacuum (60°C, 24 h) to eliminate residual solvents. Use combustion ion chromatography for halide quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one
Reactant of Route 2
2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one

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